tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O3. It is known for its unique spirocyclic structure, which includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring.
Preparation Methods
The synthesis of tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic lactone, followed by protection of the amine group with a tert-butyl group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but includes a hydroxyl group, which can alter its reactivity and biological activity.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(15)10-18-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
LMLOEFULLPRNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CO2)N)CC1 |
Origin of Product |
United States |
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